3-(4-Cyanophenyl)-2-methylpropanoic acid
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Overview
Description
The compound “3-(4-Cyanophenyl)-2-methylpropanoic acid” is likely to be an organic compound consisting of a propanoic acid group (-CH2CH2COOH) with a methyl group (-CH3) substitution at the 2nd carbon and a 4-cyanophenyl group (-C6H4CN) substitution at the 3rd carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone with a methyl group attached to the second carbon and a 4-cyanophenyl group attached to the third carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carboxylic acid group (-COOH) is typically reactive and may undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the aromatic cyanophenyl group would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Catalysis and Synthesis : 3-Cyano-2-methylpropanoic acid, closely related to the compound , has been studied for its use in selective catalytic hydrocarboxylation processes. Vallcorba, Polo, and Real (2017) demonstrated its formation through the hydrocarboxylation of allyl cyanide, highlighting its potential in chemo- and regioselective synthesis (Vallcorba, Polo, & Real, 2017).
Electron Oxidation Studies : Bietti and Capone (2008) explored the one-electron oxidation of similar compounds, providing insights into the reactivity and decomposition pathways under electron impact, which can be valuable in understanding the properties of 3-(4-Cyanophenyl)-2-methylpropanoic acid (Bietti & Capone, 2008).
Fuel for Molecular Machines : Research by Biagini et al. (2020) on the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, is crucial for its application as a fuel in acid-base driven molecular machines. This work underlines the role of such compounds in the operational autonomy of molecular machines (Biagini et al., 2020).
Synthesis of Arylpropanoic Acids : Dilber et al. (2008) described the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the same class as this compound. This research contributes to the understanding of synthesizing structurally similar compounds and their potential bioactivities (Dilber et al., 2008).
Thermal Analysis and Spectroscopy : Kotteswaran, Pandian, and Ramasamy (2016) investigated the properties of a related compound, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, through thermal analysis and spectroscopy. This research provides valuable information on the physical and chemical characteristics of such compounds (Kotteswaran, Pandian, & Ramasamy, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRKIBRUMPBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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